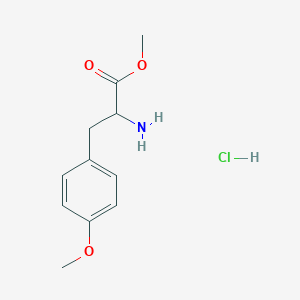L-Tyrosine, O-methyl-, methyl ester, hydrochloride
CAS No.: 7479-01-8
Cat. No.: VC7998354
Molecular Formula: C11H15NO3
Molecular Weight: 209.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 7479-01-8 |
|---|---|
| Molecular Formula | C11H15NO3 |
| Molecular Weight | 209.24 g/mol |
| IUPAC Name | methyl 2-amino-3-(4-methoxyphenyl)propanoate |
| Standard InChI | InChI=1S/C11H15NO3/c1-14-9-5-3-8(4-6-9)7-10(12)11(13)15-2/h3-6,10H,7,12H2,1-2H3 |
| Standard InChI Key | USYGMXDJUAQNGU-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CC(C(=O)OC)N.Cl |
| Canonical SMILES | COC1=CC=C(C=C1)CC(C(=O)OC)N |
Introduction
Chemical Structure and Molecular Properties
Structural Configuration
The compound’s structure consists of a tyrosine backbone modified at two sites:
-
O-Methylation: A methoxy group (-OCH) replaces the hydroxyl group on the aromatic ring, reducing polarity and altering electronic properties.
-
Methyl Esterification: The carboxylic acid group is converted to a methyl ester (-COOCH), enhancing lipophilicity and stability against enzymatic degradation.
The hydrochloride salt forms via protonation of the amine group, improving water solubility.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 245.7 g/mol |
| IUPAC Name | Methyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride |
| SMILES | COC1=CC=C(C=C1)CC(C(=O)OC)N.Cl |
| CAS Number | 7479-01-8 |
The structural confirmation is achieved via -NMR, which reveals characteristic peaks at δ 3.75 (s, OCH), δ 4.25 (dd, α-CH), and δ 6.7–7.1 (aromatic protons).
Crystallography and High-Pressure Behavior
A high-pressure Raman study on the related compound L-tyrosine methyl ester hydrochloride (LTMEHCl) revealed structural resilience up to 10 GPa, with reversible shifts in vibrational modes such as C=O stretching (1,720 cm) and NH bending (1,610 cm) . While direct data for the O-methyl derivative is limited, its crystalline lattice likely exhibits similar pressure-dependent conformational changes due to shared functional groups .
Synthesis and Industrial Production
Laboratory Synthesis
The synthesis involves sequential esterification and methylation:
-
Esterification: L-Tyrosine reacts with methanol in the presence of thionyl chloride () or HCl gas, forming the methyl ester.
-
O-Methylation: The phenolic hydroxyl group is methylated using methyl iodide () in a basic medium (e.g., ).
Purification via recrystallization from ethanol/ether yields >95% purity.
Industrial-Scale Manufacturing
Industrial production employs continuous flow reactors to optimize yield (≥85%) and minimize side products. Key steps include:
-
Reactor Design: Tubular reactors maintain precise temperature (60–70°C) and pressure.
-
Crystallization: Anti-solvent addition (e.g., diethyl ether) induces crystallization, followed by vacuum filtration.
-
Quality Control: HPLC (C18 column, 97% purity threshold) and Karl Fischer titration (<0.1% water content) ensure compliance.
Table 2: Synthesis Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Catalyst | gas | |
| Reaction Time | 4–6 hours | 2–3 hours |
| Yield | 70–75% | 85–90% |
| Purity Analysis | NMR, TLC | HPLC, MS |
Physicochemical Properties
Solubility and Stability
-
Solubility: Highly soluble in water (≥50 mg/mL) and polar solvents (methanol, ethanol), but insoluble in hexane or chloroform.
-
Stability: Stable at 0–6°C for 12 months; hydrolyzes in aqueous solutions at pH >7, regenerating L-tyrosine.
Thermal Behavior
Differential Scanning Calorimetry (DSC) shows a melting point of 191°C, with decomposition above 250°C. Thermogravimetric analysis (TGA) indicates a 5% mass loss at 150°C due to residual solvent evaporation.
Applications in Research and Industry
Pharmaceutical Development
The compound serves as a precursor in synthesizing neuromodulators and kinase inhibitors. For example:
-
Dopamine Analogues: O-Methylation blocks catechol-O-methyltransferase (COMT) degradation, prolonging dopaminergic activity .
-
Anticancer Agents: Methyl ester derivatives enhance blood-brain barrier permeability in tyrosine kinase inhibitors.
Biochemical Studies
-
Enzyme Kinetics: Used to probe tyrosine hydroxylase and decarboxylase mechanisms via competitive inhibition ().
-
Peptide Synthesis: Incorporated into solid-phase peptide synthesis (SPPS) as a protected tyrosine variant, reducing side-chain reactivity.
Material Science
In polymer chemistry, the methyl ester group facilitates copolymerization with acrylates, yielding hydrogels with tunable mechanical properties (Young’s modulus: 0.5–2.0 MPa) .
Table 3: Industrial Applications
| Sector | Use Case | Benefit |
|---|---|---|
| Pharmaceuticals | Prodrug formulation | Enhanced bioavailability |
| Cosmetics | Antioxidant serums | Neutralizes ROS () |
| Food Science | Flavor enhancer | Masks bitter tastes in supplements |
Analytical Characterization
Spectroscopic Methods
-
FT-IR: Strong absorption at 1,720 cm (C=O ester), 1,250 cm (C-O-C methyl ether).
-
LC-MS: ESI-MS shows [M+H] at 246.1, with a chloride adduct at 282.0.
Chromatography
-
HPLC: Retention time = 8.2 min (C18 column, 70:30 water:acetonitrile, 1 mL/min).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume